N-((1-(2,5-Dimethylbenzyl)piperidin-4-yl)methyl)but-2-ynamide
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Overview
Description
N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}-2-BUTYNAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a butynamide group, and a dimethylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}-2-BUTYNAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the dimethylbenzyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Dimethylbenzyl Group: This step often involves Friedel-Crafts alkylation or related reactions to introduce the dimethylbenzyl substituent onto the piperidine ring.
Formation of the Butynamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}-2-BUTYNAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}-2-BUTYNAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique chemical properties could be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interaction with biological systems, potentially leading to new therapeutic insights.
Industrial Applications: It may find use in the synthesis of other complex molecules or as a precursor in various industrial processes.
Mechanism of Action
The mechanism by which N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}-2-BUTYNAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(2,5-Dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-4-fluorobenzamide
- N-{1-[1-(2,5-Dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide
Uniqueness
N-{[1-(2,5-DIMETHYLBENZYL)-4-PIPERIDINYL]METHYL}-2-BUTYNAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N2O |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[[1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl]methyl]but-2-ynamide |
InChI |
InChI=1S/C19H26N2O/c1-4-5-19(22)20-13-17-8-10-21(11-9-17)14-18-12-15(2)6-7-16(18)3/h6-7,12,17H,8-11,13-14H2,1-3H3,(H,20,22) |
InChI Key |
JBCAJHBTKJZZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1CCN(CC1)CC2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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